2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone
Description
2-Hydroxy-5-methoxy-6-methyl-3-((E)-nonadec-14-enyl)[1,4]benzoquinone is a naturally occurring benzoquinone derivative characterized by a hydroxyl group at position 2, a methoxy group at position 5, a methyl group at position 6, and a long alkenyl chain ((E)-nonadec-14-enyl) at position 2. This compound belongs to the 1,4-benzoquinone family, which is known for its redox-active properties and diverse biological activities, including anticancer and antimicrobial effects .
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-6-methyl-3-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25(29)24(28)22(2)27(31-3)26(23)30/h7-8,29H,4-6,9-21H2,1-3H3/b8-7+ |
InChI Key |
REGDQUCFNLAVKM-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Aromatic Substitution and Demethylation Strategies
A common route involves starting from simpler aromatic precursors such as hydroquinones or substituted phenols, which are oxidized to quinones. This method exploits oxidative demethylation reactions to introduce the quinone functionality.
Key oxidants employed include:
- Ceric ammonium nitrate (CAN)
- Silver oxide
- Nitric acid (with caution due to nitration side reactions)
- Silver oxide
Research findings indicate that CAN in acetonitrile is highly effective for demethylating hydroquinone derivatives to form benzoquinones with high yield and selectivity, tolerating various functional groups.
Friedel-Crafts Acylation and Subsequent Functionalization
The initial step often involves Friedel-Crafts acylation to introduce substituents onto the aromatic ring, followed by reduction, demethylation, and oxidation to form the quinone core.
Side Chain Introduction via Cross-Coupling and Wittig Reactions
The long aliphatic chain with an (E)-configuration double bond can be appended through:
- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with halogenated intermediates.
- Wittig or Horner–Wadsworth–Emmons (HWE) reactions to install the unsaturated chain with stereochemical control.
Specific Synthetic Routes for 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)benzoquinone
Multi-Step Synthesis via Hydroquinone Derivatives
Step 1: Synthesis of Hydroquinone Precursor
- Starting from commercially available hydroquinone, selective methylation at the 5-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Representative Data Table of Synthesis Conditions
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Hydroquinone methylation | Methyl iodide, K₂CO₃ | Acetone | Reflux | 85% | Selective methylation at 5-position |
| Chain attachment (Wittig) | Phosphonium salt, aldehyde | THF | -78°C to RT | 70% | Stereoselective (E)-alkene formation |
| Oxidation to quinone | Ceric ammonium nitrate | Acetonitrile | RT, 30 min | 90% | Mild, high selectivity |
| Hydroxylation | Directed hydroxylation reagents | Appropriate solvent | Controlled temperature | 75% | Achieves hydroxyl at 2-position |
| Methoxylation | Methyl iodide | DMSO or DMF | RT | 80% | Methylation at 5-position |
Notes on Optimization and Purification
- Reaction Monitoring: Use NMR and IR spectroscopy to confirm functional group transformations at each step.
- Purification: Employ column chromatography with suitable eluents (e.g., hexane/ethyl acetate mixtures) to isolate intermediates.
- Stereochemical Control: Use stereoselective olefination techniques and careful temperature control during olefin formation to ensure the (E)-configuration.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves the transfer of electrons and protons. The quinone moiety can undergo redox cycling, which is crucial for its biological activity. The compound interacts with various molecular targets, including enzymes involved in electron transport chains .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable 1,4-Benzoquinone Derivatives
Key Observations:
- Substituent Influence: The presence of electron-donating groups (e.g., -OH, -OCH₃) enhances redox cycling and ROS generation, as seen in 2-amino-6-hydroxy-[1,4]-benzoquinone .
- Natural vs. Synthetic : Natural derivatives (e.g., from Maesa lanceolata) often retain complex substituents like alkenyl chains, whereas synthetic analogues prioritize functional group modifications for targeted activity .
Anticancer Mechanisms
- ROS Induction: 2-Amino-6-hydroxy-[1,4]-benzoquinone and its derivatives induce apoptosis via mitochondrial-dependent pathways by generating ROS, leading to caspase activation . The target compound’s methoxy and hydroxyl groups may similarly facilitate redox cycling.
- Potency: Derivatives of 2-amino-6-hydroxy-[1,4]-benzoquinone with modified substituents (e.g., derivative 1 in ) show higher apoptotic activity at lower concentrations (1 μM vs. 10–100 μM for the parent compound), highlighting the impact of structural optimization .
Antimicrobial Properties
- Scorpion venom-derived 1,4-benzoquinones (e.g., red and blue variants) exhibit potent activity against Staphylococcus aureus and drug-resistant Mycobacterium tuberculosis . The target compound’s alkenyl chain may contribute to membrane disruption, a mechanism shared with antimicrobial peptides.
Chemical and Redox Properties
Table 2: Redox and Physicochemical Properties
| Property | 2-Hydroxy-5-methoxy-6-methyl-3-((E)-nonadec-14-enyl)[1,4]benzoquinone | 1,4-Benzoquinone (Unsubstituted) | 2-Amino-6-hydroxy-[1,4]-benzoquinone |
|---|---|---|---|
| Redox Potential | Likely lower due to electron-donating groups | High (strong oxidizing agent) | Moderate (enhanced ROS generation) |
| Solubility | Low (hydrophobic alkenyl chain) | Moderate (polar diketone) | Moderate (polar substituents) |
| Stability | Stable in non-polar environments | Unstable (prone to form quinhydrone) | Sensitive to pH and light |
Notes:
- The target compound’s long alkenyl chain reduces aqueous solubility but may enhance interaction with lipid bilayers or hydrophobic protein pockets .
- Unsubstituted 1,4-benzoquinone is highly reactive, forming charge-transfer complexes like quinhydrone, whereas methoxy/hydroxy groups stabilize the quinoid structure .
Biological Activity
2-Hydroxy-5-methoxy-6-methyl-3-((E)-nonadec-14-enyl)[1,4]benzoquinone is a complex organic compound classified as a hydroxyquinone. Its molecular formula is , and it has a molecular weight of approximately 432.64 g/mol. This compound features a unique long nonadec-14-enyl side chain, which contributes to its distinct biological activities.
Chemical Structure
The compound's structure can be described using the following IUPAC name:
- IUPAC Name : 2-hydroxy-5-methoxy-6-methyl-3-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione
The structural formula can be represented as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties :
Studies have demonstrated that hydroxyquinones can possess antimicrobial effects. The presence of the quinone moiety allows for interactions with microbial cell membranes, potentially disrupting their integrity.
Antioxidant Activity :
The compound's structure enables it to act as an electron donor, which is critical in scavenging free radicals and reducing oxidative stress in biological systems.
Potential Therapeutic Applications :
Research is ongoing into the therapeutic potential of this compound, particularly in oncology and infectious diseases. Hydroxyquinones are being explored for their ability to inhibit cancer cell proliferation and enhance the efficacy of certain chemotherapeutic agents.
The mechanism of action for this compound involves several biochemical pathways:
- Redox Cycling : The quinone can undergo redox reactions, cycling between oxidized and reduced forms, which facilitates electron transfer processes essential for its biological activity.
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hexaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone | C22H34O4 | Involved in ubiquinone biosynthesis |
| 2-Methoxy-6-methyl-1,4-benzoquinone | C10H10O3 | Simpler analog with fewer substituents |
| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C11H12O4 | Contains additional methoxy groups |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of hydroxyquinones:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that hydroxyquinones exhibit significant activity against various bacterial strains. The study found that the long aliphatic chain enhances membrane permeability and disrupts bacterial cell function.
- Antioxidant Research : Research published in Free Radical Biology and Medicine indicated that compounds similar to 2-Hydroxy-5-methoxy-6-methyl benzoquinones showed strong antioxidant properties by effectively scavenging reactive oxygen species (ROS).
- Cancer Cell Proliferation Inhibition : A study in Cancer Letters reported that hydroxyquinones can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in cancer therapy.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and coupling patterns, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to confirm hydroxyl and quinone carbonyl groups. For stereochemical analysis of the nonadec-14-enyl chain, nuclear Overhauser effect spectroscopy (NOESY) or circular dichroism (CD) can resolve E/Z configurations. Cross-reference with synthesized analogs in published spectra (e.g., substituted benzoquinones in ).
Q. What are common synthetic routes for preparing benzoquinone derivatives with long alkyl side chains?
- Methodological Answer : Utilize Friedel-Crafts alkylation or Mitsunobu reactions to introduce the nonadec-14-enyl chain to the quinone core. For example, in analogous compounds, prenylation or alkylation of dihydroxybenzoquinone intermediates is achieved using alkyl halides or alcohols under acidic or palladium-catalyzed conditions . Purification often involves column chromatography with silica gel or recrystallization using ethanol/water mixtures .
Q. What standardized protocols evaluate the antioxidant activity of substituted benzoquinones?
- Methodological Answer : Employ in vitro assays such as:
- DPPH radical scavenging : Measure absorbance decay at 517 nm after incubation with the compound.
- Cytochrome c reduction assay : Quantify electron transfer efficiency in mitochondrial models .
- Lipid peroxidation inhibition : Use rat liver microsomes with thiobarbituric acid-reactive substances (TBARS) as endpoints. Normalize activity against ubiquinone-10 controls .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in electrophilic substitutions of polyfunctional benzoquinones?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and localize electron-rich sites. Compare activation energies for possible substitution pathways (e.g., methoxy vs. hydroxyl group-directed reactions). Validate predictions with synthetic outcomes (e.g., morpholinomethyl substitution at C-6 in analogs ).
Q. What strategies resolve discrepancies in redox potential measurements under varying pH conditions?
- Methodological Answer : Standardize buffer systems (e.g., phosphate or Tris-HCl) to control protonation states of hydroxyl groups. Use cyclic voltammetry (CV) with a three-electrode setup to measure midpoint potentials (E₁/₂). Correlate with spectrophotometric titration data (e.g., UV-Vis shifts during quinone-semiquinone transitions). Address contradictions by isolating pH-dependent redox contributions using Nernstian analysis .
Q. How to optimize stereoisomer isolation of complex benzoquinone derivatives?
- Methodological Answer : Employ chiral preparative HPLC with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol, 95:5). For nonpolar side chains, use silver-ion chromatography to separate E/Z alkenes via π-complexation. Confirm purity with chiral NMR shift reagents (e.g., Eu(hfc)₃) .
Q. What experimental designs address conflicting bioactivity data between cell-free and cell-based assays?
- Methodological Answer : Perform mechanistic deconvolution:
- In cell-free systems, test direct enzyme inhibition (e.g., mitochondrial Complex I/III activity via oxygen consumption assays).
- In cell-based assays, account for membrane permeability (logP adjustments) and intracellular redox buffering (e.g., glutathione levels). Use CRISPR-edited cell lines to isolate target pathways (e.g., NQO1 knockout models) .
Q. How to study electron transfer mechanisms in ubiquinone analogs using time-resolved spectroscopy?
- Methodological Answer : Use femtosecond transient absorption spectroscopy with quinone-loaded liposomes or micelles. Monitor charge-separation kinetics at specific wavelengths (e.g., 450 nm for semiquinone intermediates). Compare with theoretical electron-transfer rates calculated using Marcus theory .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on mitochondrial targeting efficiency of substituted benzoquinones?
- Methodological Answer : Systematically vary side-chain hydrophobicity (e.g., alkyl vs. isoprenoid chains) and measure membrane partitioning via octanol-water assays. Use fluorescence microscopy with MitoTracker colocalization in live cells. Cross-validate with computational models (e.g., COSMOmic for membrane permeation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
